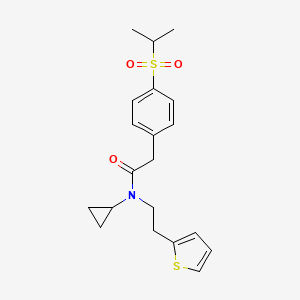
N-cyclopropyl-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H25NO3S2 and its molecular weight is 391.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclopropyl-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic compound with a complex molecular structure, characterized by the molecular formula C20H25NO3S2 and a molecular weight of 391.54 g/mol. This compound is of significant interest in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H25NO3S2
Structural Features
| Feature | Description |
|---|---|
| Cyclopropyl group | Provides unique steric and electronic properties |
| Isopropylsulfonyl group | Enhances solubility and potential biological activity |
| Thiophen-2-yl group | Contributes to the compound's pharmacological profile |
Anti-inflammatory Properties
Research indicates that compounds with similar structural features exhibit strong anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. For instance, studies on related sulfonamide derivatives revealed significant inhibition of COX activity, which is crucial for prostaglandin synthesis involved in inflammatory responses .
In a study evaluating the structure-activity relationship (SAR), it was found that bulky substituents on the phenyl ring enhanced anti-inflammatory effects, suggesting that this compound may also exhibit similar properties due to its isopropylsulfonyl group .
Anticancer Activity
The compound's potential anticancer activity has been investigated through various in vitro assays. For example, derivatives with similar sulfonamide structures have shown effectiveness against pancreatic cancer cell lines, indicating that this compound could inhibit cell proliferation and induce apoptosis in cancer cells .
Case Study: Inhibition of Cancer Cell Proliferation
A study involving compounds structurally analogous to this compound demonstrated dose-dependent inhibition of cancer cell lines, with IC50 values ranging from 0.5 µM to 1.5 µM depending on the specific structural modifications made to the sulfonamide moiety. The results are summarized in Table 1.
| Compound Structure | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Sulfonamide A | 0.58 | UM16 (pancreatic) |
| Sulfonamide B | 0.31 | MIA PaCa-2 |
| N-Cyclopropyl Compound | TBD | TBD |
The proposed mechanism for the anticancer activity involves inhibition of mitochondrial function, leading to decreased ATP production and subsequent cell death. This is particularly relevant when glucose is replaced by galactose in culture media, forcing reliance on oxidative phosphorylation (OXPHOS) .
Propiedades
IUPAC Name |
N-cyclopropyl-2-(4-propan-2-ylsulfonylphenyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-15(2)26(23,24)19-9-5-16(6-10-19)14-20(22)21(17-7-8-17)12-11-18-4-3-13-25-18/h3-6,9-10,13,15,17H,7-8,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPVRODZBFUPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














